2,3,3-Trimethylbutane-2-peroxol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62696-04-2 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

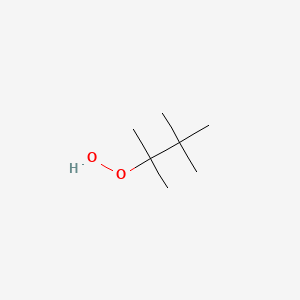

IUPAC Name |

2-hydroperoxy-2,3,3-trimethylbutane |

InChI |

InChI=1S/C7H16O2/c1-6(2,3)7(4,5)9-8/h8H,1-5H3 |

InChI Key |

NSQZOGMXDSPYGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)OO |

Origin of Product |

United States |

Preparation Methods

Sulfuric Acid Catalysis

In a representative procedure, 2,3,3-trimethylbutanol is combined with 30–55 wt.% hydrogen peroxide in the presence of concentrated sulfuric acid at 20–25°C. The reaction proceeds via protonation of the alcohol, followed by nucleophilic attack by hydrogen peroxide. Key parameters include:

Post-reaction cooling to <40°C enables phase separation, with the upper organic layer containing 2,3,3-trimethylbutane-2-peroxol (purity: 72–81%, yield: 69–87%). Comparative studies demonstrate that omitting the acid catalyst reduces yields to <70%, underscoring the necessity of proton donation for efficient peroxidation.

Solid Superacid Catalysis

Recent advancements employ solid superacids like H₂SO₄/SiO₂ or SO₄²⁻/ZrO₂, which enhance recyclability and reduce waste acidity. A typical protocol involves:

-

Mixing 2,3,3-trimethylbutanol with citric acid (mass ratio 7:1–12:1).

-

Adding H₂O₂ (25–55 wt.%) and solid superacid (1–1.5 mmol H⁺/g).

This method achieves 87% yield with 80.85% purity, outperforming homogeneous acid systems by minimizing side reactions. The catalyst is recovered via filtration and reused for 3–5 cycles without significant activity loss.

Radical-Mediated Synthesis via Alkoxy Intermediates

Oxalyl Chloride Activation

A radical pathway utilizes oxalyl chloride to convert 2,3,3-trimethylbutyl hydroperoxide into the corresponding peroxol. The process involves:

-

Generating tert-butoxy radicals through thermal decomposition of di-tert-butyl peroxyoxalate (DTBPO).

This method, while less common, provides access to stereochemically defined peroxides but requires stringent temperature control (80–100°C) to prevent premature decomposition.

Two-Phase Peroxidation Systems

Microreactor-based systems improve safety and selectivity for peroxide synthesis. In a capillary microreactor, 2,3,3-trimethylbutanol and H₂O₂ are introduced into separate phases (organic/aqueous), with interfacial reactions minimizing over-oxidation. Key advantages include:

Comparative Analysis of Preparation Methods

Critical Factors Influencing Synthesis Efficiency

Hydrogen Peroxide Concentration

Optimizing H₂O₂ concentration (25–55 wt.%) balances reactivity and safety. Concentrations >55 wt.% increase explosion risks, while <25 wt.% prolong reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.